molecular formula C14H18F2N2O2 B5495263 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea

Cat. No.: B5495263
M. Wt: 284.30 g/mol
InChI Key: BYVZQRGKHGPRIJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea is a chemical compound with the molecular formula C14H18F2N2O2. It is characterized by the presence of a cyclohexyl group and a difluoromethoxyphenyl group attached to a urea moiety.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(difluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea can be compared with similar compounds such as:

Properties

IUPAC Name

1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-13(16)20-12-8-6-11(7-9-12)18-14(19)17-10-4-2-1-3-5-10/h6-10,13H,1-5H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVZQRGKHGPRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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